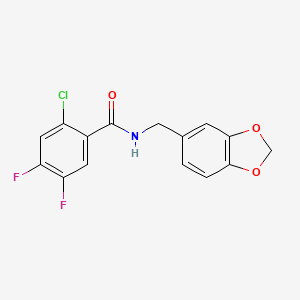

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4,5-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar benzamide compounds often involves the reaction of corresponding benzoyl chloride with amine groups in the presence of a base. For instance, compounds like N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide have been synthesized through reacting benzoyl chloride with amines, characterized by various spectroscopic methods including 1H NMR, 13C NMR, IR, and GC-MS, confirming their composition and structural integrity (Al Mamari et al., 2019).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's potential interactions and functionality. The crystal structure of similar compounds, such as N-(2,3-difluorophenyl)-2-fluorobenzamide, has been determined using single-crystal X-ray diffraction, revealing co-planar aromatic rings and a specific orientation of the amide group plane, which is critical for its reactive properties and interactions (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

Benzamides, including closely related structures, undergo various chemical reactions, including metal-catalyzed C-H bond functionalization, highlighting their reactivity and potential for further chemical modifications. Such reactions are facilitated by structural motifs within these compounds that act as directing groups for the reactions (Al Mamari et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and substituents. For example, the compound N-(2,3-difluorophenyl)-2-fluorobenzamide showcases specific crystal packing influenced by hydrogen bonding and longer C-H⋯F/O interactions, which are essential for understanding its physical behavior and stability (Hehir & Gallagher, 2023).

Wissenschaftliche Forschungsanwendungen

Biosensor Development

A study by Karimi-Maleh et al. (2014) describes the development of a high sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor was utilized for the simultaneous determination of glutathione and piroxicam, showcasing the potential of benzamide derivatives in enhancing electrochemical detection methods for bioanalytical applications (Karimi-Maleh et al., 2014).

Photocatalytic Degradation

Research on the photocatalytic degradation of propyzamide, a chloro-N-benzamide, revealed that using adsorbent supports like zeolite, silica, and activated carbon enhances the rate of mineralization. This indicates the relevance of benzamide structures in environmental applications, particularly in degrading persistent organic pollutants in aqueous solutions (Torimoto et al., 1996).

Bactericidal Activity

A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides was investigated for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the antimicrobial potential of benzamide derivatives. The study provided insight into the structural requirements for bactericidal efficacy, presenting a foundation for developing new antibacterial agents (Zadrazilova et al., 2015).

Therapeutic Applications

A study on 4-thiazolidinone derivatives as agonists of benzodiazepine receptors discussed the design, synthesis, and pharmacological evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives. Some compounds demonstrated considerable anticonvulsant activity, suggesting the therapeutic potential of benzamide derivatives in neurological disorders (Faizi et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4,5-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF2NO3/c16-10-5-12(18)11(17)4-9(10)15(20)19-6-8-1-2-13-14(3-8)22-7-21-13/h1-5H,6-7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBXSHMGCAULB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=C(C=C3Cl)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4,5-difluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)